molecular formula C13H19NO2 B12494485 N-(2-methylbenzyl)valine

N-(2-methylbenzyl)valine

Cat. No.: B12494485
M. Wt: 221.29 g/mol
InChI Key: GYQBUPQNQJAUQR-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)valine is a modified amino acid derivative where the α-amino group of L-valine is substituted with a 2-methylbenzyl group.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

3-methyl-2-[(2-methylphenyl)methylamino]butanoic acid

InChI

InChI=1S/C13H19NO2/c1-9(2)12(13(15)16)14-8-11-7-5-4-6-10(11)3/h4-7,9,12,14H,8H2,1-3H3,(H,15,16)

InChI Key

GYQBUPQNQJAUQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(C(C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzyl)valine typically involves the reaction of valine with 2-methylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature, pH, and other parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzyl)valine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

N-(2-methylbenzyl)valine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-methylbenzyl)valine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Synthetic Routes : Most analogs (e.g., N-(2′-azidobenzoyl)-valine) employ acid chloride intermediates or alkylation reactions. N-Benzyloxycarbonyl-N-methyl-L-valine uses a two-step protection/alkylation strategy .
  • Substituent Effects : Electron-withdrawing groups (e.g., azido, chloro) may reduce nucleophilicity compared to electron-donating groups (e.g., methyl), affecting reaction rates and purification steps.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight Melting Point Solubility Reference
N-(2-Methylbenzyl)valine C₁₃H₁₉NO₂ 233.30 N/A Likely organic solvents Inferred
N-(2′-Azidobenzoyl)-valine C₁₆H₁₆N₅O₃ 326.33 N/A DCM, EtOAc
N-[2-Chloro-4-(trifluoromethyl)phenyl]valine C₁₂H₁₂ClF₃NO₂ 295.69 63–65°C Organic solvents
Valsartan Related Compound B C₂₃H₂₇N₅O₃ 421.49 N/A N/A

Key Observations :

  • Melting Points : Halogenated derivatives (e.g., N-[2-chloro-4-(trifluoromethyl)phenyl]valine) exhibit higher melting points (63–65°C) due to increased molecular rigidity .
  • Solubility : Aromatic substituents generally enhance solubility in organic solvents (e.g., DCM, THF) but reduce water compatibility.

Functional and Application Comparisons

  • Pharmaceutical Intermediates :
    • N-Benzyloxycarbonyl-N-methyl-L-valine is used in peptide synthesis and drug development .
    • Valsartan Related Compound B, a tetrazole-containing valine derivative, is critical in antihypertensive agents .
  • Catalytic Applications :
    • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates utility in metal-catalyzed C–H functionalization due to its N,O-bidentate directing group. This suggests that this compound could similarly facilitate catalysis if functionalized appropriately .

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